molecular formula C24H19F3N2O4S B460265 6-(3,4-dimethoxyphenyl)-2-(4-methoxybenzoyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 625369-52-0

6-(3,4-dimethoxyphenyl)-2-(4-methoxybenzoyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B460265
CAS No.: 625369-52-0
M. Wt: 488.5g/mol
InChI Key: HKZQXZKONOCMBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(4-methoxybenzoyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thienopyridine Core: The thienopyridine core is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of Substituents: The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts like AlCl3 or FeCl3 for electrophilic substitution; bases like NaOH or KOH for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(4-methoxybenzoyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-2-(4-methoxybenzoyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4S/c1-31-14-7-4-12(5-8-14)21(30)22-20(28)19-15(24(25,26)27)11-16(29-23(19)34-22)13-6-9-17(32-2)18(10-13)33-3/h4-11H,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQXZKONOCMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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